Benzyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals. Compounds in this class are often used in pharmaceuticals and agrochemicals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of Benzyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-1-carboxylate and its analogs.
Trifluoromethyl Compounds: Molecules containing the trifluoromethyl group, such as trifluoromethylbenzene.
Hydroxymethyl Compounds: Compounds with hydroxymethyl groups, like hydroxymethylpyridine.
Uniqueness
Benzyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance metabolic stability and bioavailability, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c16-15(17,18)14(11-20)6-8-19(9-7-14)13(21)22-10-12-4-2-1-3-5-12/h1-5,20H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOWFCXOLSFUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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